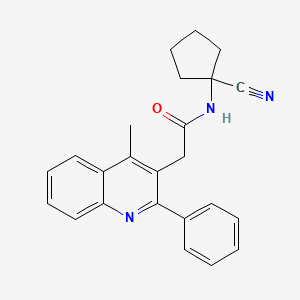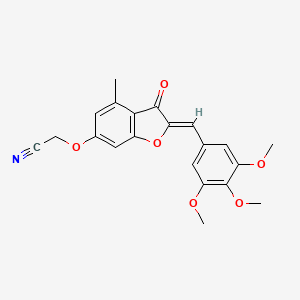![molecular formula C8H15N5 B2699052 1-[2-(Pyrrolidin-1-yl)ethyl]-1H-1,2,4-triazol-3-amine CAS No. 1697038-41-7](/img/structure/B2699052.png)
1-[2-(Pyrrolidin-1-yl)ethyl]-1H-1,2,4-triazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-[2-(Pyrrolidin-1-yl)ethyl]-1H-1,2,4-triazol-3-amine” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a 1,2,4-triazole ring, which is a five-membered ring with three nitrogen atoms . The molecular weight of the compound is 165.24 .
Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrrolidine ring and a 1,2,4-triazole ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Physical and Chemical Properties Analysis
The compound “this compound” has a molecular weight of 165.24 .科学的研究の応用
Synthesis and Chemical Properties
The research into 1-[2-(Pyrrolidin-1-yl)ethyl]-1H-1,2,4-triazol-3-amine and related compounds primarily revolves around their synthesis and potential applications in medicinal chemistry and material science. For example, studies have demonstrated methods for one-pot assembly of triazol-amines, highlighting their efficiency in synthesis and potential as intermediates for further chemical transformations (Glotova et al., 2013). Similarly, efforts to synthesize new derivatives of triazoline-thiones have been documented, indicating a wide range of possible pharmacological actions due to their unique structures (Pitucha et al., 2004).
Material Science Applications
In material science, the structural and functional properties of compounds containing the pyrrolidinyl and triazolyl moieties have been explored. For instance, the creation of spiro derivatives and their spectroscopic and structural investigations provide insights into their potential applications in creating new materials with unique properties (Contractor et al., 1983).
Catalysis and Organic Synthesis
The compound and its derivatives have also found use in catalysis and organic synthesis. Research has shown the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine as a key intermediate in the preparation of antibiotics, demonstrating the compound's utility in the synthesis of biologically active molecules (Fleck et al., 2003).
Supramolecular Chemistry
Further, the exploration into pyrrole-2-carboxylate dimers and their role as supramolecular synthons for crystal engineering underscores the importance of such compounds in designing molecular architectures with potential applications in nanotechnology and materials science (Yin & Li, 2006).
Advanced Materials
Compounds featuring pyrrolidinyl and triazolyl groups have been utilized in the design and synthesis of advanced materials, demonstrating unique properties such as fluorescence and thermal stability. This indicates their potential applications in creating novel optoelectronic devices (Raghavaiah et al., 2016).
特性
IUPAC Name |
1-(2-pyrrolidin-1-ylethyl)-1,2,4-triazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N5/c9-8-10-7-13(11-8)6-5-12-3-1-2-4-12/h7H,1-6H2,(H2,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCGEROWMMUVQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCN2C=NC(=N2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1697038-41-7 |
Source


|
| Record name | 1-[2-(pyrrolidin-1-yl)ethyl]-1H-1,2,4-triazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-4-fluoro-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzene-1-sulfonamide](/img/structure/B2698971.png)
![2-phenyl-3-(thiophen-2-yl)-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2698972.png)


![4-[6-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine](/img/structure/B2698975.png)
![6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-5-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B2698978.png)

![N-(3-fluoro-4-methylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2698983.png)


![6-Tert-butyl-2-[(1-methanesulfonylpiperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2698988.png)
![2-[[1-(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2698989.png)

